
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone
Vue d'ensemble
Description
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone, also known as MBTH-Hydrazone, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been investigated for its potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. Studies have shown that 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, it has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In bacterial and fungal cells, it has been shown to inhibit cell wall synthesis and energy production. Additionally, 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene has been shown to exhibit antioxidant activity and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is its broad spectrum of activity against various types of cells and microorganisms. Additionally, it is relatively easy to synthesize and has low toxicity in vitro. However, one limitation of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene. One area of interest is the development of new drugs based on the structure of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene and to identify its molecular targets. Finally, research is needed to improve the solubility and bioavailability of 1H-indole-3-carbaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazonene to enhance its potential as a therapeutic agent.
Propriétés
IUPAC Name |
(Z)-N-[(Z)-1H-indol-3-ylmethylideneamino]-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-21-15-8-4-5-9-16(15)22-17(21)20-19-11-12-10-18-14-7-3-2-6-13(12)14/h2-11,18H,1H3/b19-11-,20-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAINAIUXAZXJM-HMXFOJJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N=C/C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[(Z)-1H-indol-3-ylmethylideneamino]-3-methyl-1,3-benzothiazol-2-imine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



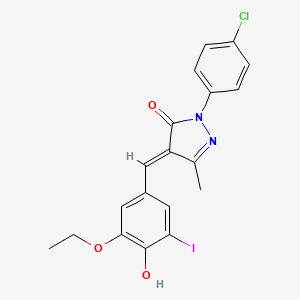

![4-isopropoxybenzaldehyde [5-(2,3-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728143.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3728145.png)
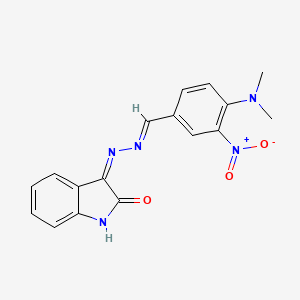
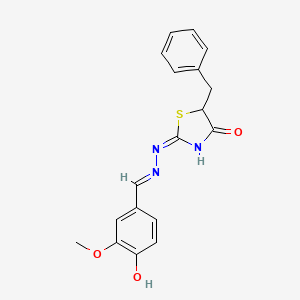
![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728159.png)
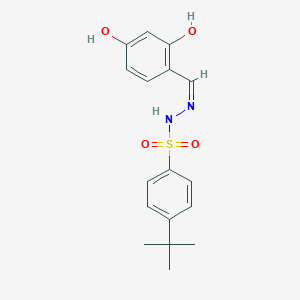
![4-(benzyloxy)-3-methoxybenzaldehyde [5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3728168.png)
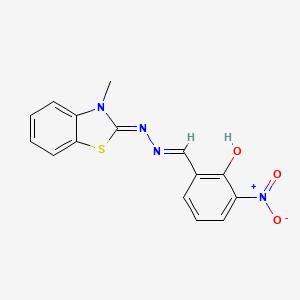
![2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]](/img/structure/B3728188.png)
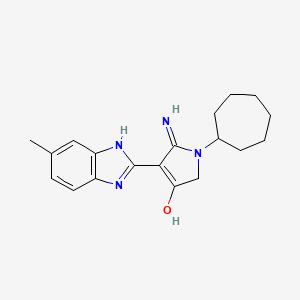
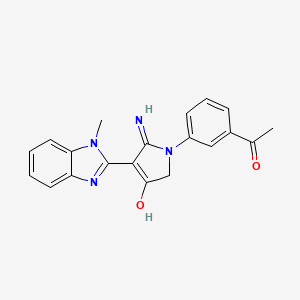
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3728200.png)